N-cycloheptyl-N'-(1H-indol-4-ylmethyl)succinamide
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Overview
Description
N-cycloheptyl-N’-(1H-indol-4-ylmethyl)succinamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-cycloheptyl-N’-(1H-indol-4-ylmethyl)succinamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure.
Attachment of the Cycloheptyl Group: The cycloheptyl group can be introduced through a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the indole derivative.
Formation of the Succinamide Linkage: The final step involves the reaction of the indole-cycloheptyl intermediate with succinic anhydride to form the succinamide linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-cycloheptyl-N’-(1H-indol-4-ylmethyl)succinamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized indole derivatives.
Reduction: The compound can be reduced using hydrogenation or metal hydrides, such as lithium aluminum hydride, to form reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Indole derivatives are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N’-(1H-indol-4-ylmethyl)succinamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The cycloheptyl group and succinamide linkage may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
N-cycloheptyl-N’-(1H-indol-4-ylmethyl)succinamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of N-cycloheptyl-N’-(1H-indol-4-ylmethyl)succinamide lies in its specific structure, which combines the indole moiety with a cycloheptyl group and a succinamide linkage, potentially leading to distinct biological activities and applications .
Properties
IUPAC Name |
N'-cycloheptyl-N-(1H-indol-4-ylmethyl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19(10-11-20(25)23-16-7-3-1-2-4-8-16)22-14-15-6-5-9-18-17(15)12-13-21-18/h5-6,9,12-13,16,21H,1-4,7-8,10-11,14H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLNNYDIPADOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC(=O)NCC2=C3C=CNC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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